Cas no 2639424-91-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrazolo1,5-a1,3,5triazine-7-carboxylic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrazolo1,5-a1,3,5triazine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2639424-91-0
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a][1,3,5]triazine-7-carboxylic acid
- EN300-27783076
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrazolo1,5-a1,3,5triazine-7-carboxylic acid
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- インチ: 1S/C21H15N5O4/c27-19(28)17-9-18-22-11-23-20(26(18)25-17)24-21(29)30-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-9,11,16H,10H2,(H,27,28)(H,22,23,24,29)
- InChIKey: WDAFRCGJBPUGNE-UHFFFAOYSA-N
- SMILES: O(C(NC1=NC=NC2=CC(C(=O)O)=NN12)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 401.11240398g/mol
- 同位素质量: 401.11240398g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 30
- 回転可能化学結合数: 5
- 複雑さ: 641
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 119Ų
- XLogP3: 3
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrazolo1,5-a1,3,5triazine-7-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27783076-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a][1,3,5]triazine-7-carboxylic acid |
2639424-91-0 | 95.0% | 0.25g |
$1670.0 | 2025-03-19 | |
Enamine | EN300-27783076-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a][1,3,5]triazine-7-carboxylic acid |
2639424-91-0 | 95.0% | 1.0g |
$1815.0 | 2025-03-19 | |
Enamine | EN300-27783076-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a][1,3,5]triazine-7-carboxylic acid |
2639424-91-0 | 95.0% | 2.5g |
$3556.0 | 2025-03-19 | |
Enamine | EN300-27783076-10g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a][1,3,5]triazine-7-carboxylic acid |
2639424-91-0 | 10g |
$7803.0 | 2023-09-09 | ||
Enamine | EN300-27783076-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a][1,3,5]triazine-7-carboxylic acid |
2639424-91-0 | 95.0% | 0.5g |
$1742.0 | 2025-03-19 | |
Enamine | EN300-27783076-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a][1,3,5]triazine-7-carboxylic acid |
2639424-91-0 | 95.0% | 10.0g |
$7803.0 | 2025-03-19 | |
Enamine | EN300-27783076-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a][1,3,5]triazine-7-carboxylic acid |
2639424-91-0 | 95.0% | 0.1g |
$1597.0 | 2025-03-19 | |
Enamine | EN300-27783076-5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a][1,3,5]triazine-7-carboxylic acid |
2639424-91-0 | 5g |
$5262.0 | 2023-09-09 | ||
Enamine | EN300-27783076-1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a][1,3,5]triazine-7-carboxylic acid |
2639424-91-0 | 1g |
$1815.0 | 2023-09-09 | ||
Enamine | EN300-27783076-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a][1,3,5]triazine-7-carboxylic acid |
2639424-91-0 | 95.0% | 0.05g |
$1525.0 | 2025-03-19 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrazolo1,5-a1,3,5triazine-7-carboxylic acid 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrazolo1,5-a1,3,5triazine-7-carboxylic acidに関する追加情報
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrazolo[1,5-a][1,3,5]triazine-7-carboxylic acid: A Comprehensive Overview
The compound with CAS No 2639424-91-0, known as 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrazolo[1,5-a][1,3,5]triazine-7-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a fluorenylmethoxycarbonyl (Fmoc) group with a pyrazolo[1,5-a][1,3,5]triazine moiety. The Fmoc group is a well-known protecting group in peptide synthesis, while the triazine ring system is known for its versatile reactivity and potential applications in drug design.
Recent studies have highlighted the importance of pyrazolo[1,5-a][1,3,5]triazine derivatives in the development of novel therapeutic agents. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The integration of the Fmoc group into this structure further enhances its functional versatility. For instance, researchers have demonstrated that the Fmoc-modified pyrazolo[1,5-a][1,3,5]triazine derivatives can serve as potent inhibitors of certain kinases involved in cancer progression. This makes them promising candidates for targeted cancer therapy.
The synthesis of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrazolo[1,5-a][1,3,5]triazine-7-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the triazine ring system and the subsequent functionalization with the Fmoc group. Recent advancements in catalytic asymmetric synthesis have enabled the production of this compound with high enantiomeric excess (ee), which is crucial for its application in chiral drug design.
In terms of applications, this compound has shown potential in several areas. In drug discovery programs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease, this compound has demonstrated neuroprotective properties by modulating key signaling pathways. Additionally, its ability to act as a substrate for enzymes involved in DNA repair mechanisms has opened new avenues for its use in gene therapy applications.
From an analytical standpoint, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrazolo[1,5-a][1,3,5]triazine-7-carboxylic acid has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided valuable insights into its molecular conformation and stability under various conditions. Furthermore, computational chemistry methods have been employed to predict its binding affinities to various biological targets.
Looking ahead, the development of Fmoc-modified pyrazolo[1,5-a][1,3,triazine derivatives like CAS No 2639424-91-0 presents exciting opportunities for innovation in pharmaceutical research. By leveraging emerging technologies such as machine learning for virtual screening and high-throughput synthesis platforms for rapid prototyping,, researchers can accelerate the discovery of novel drug candidates based on this scaffold.
In conclusion,, 4-({(9H-fluoren-9-yllmethoxycarbonyl}amino)pyrazolo[1,,a][,,]triazine-carboxylic acid represents a cutting-edge molecule at the intersection of organic synthesis and therapeutic development. Its unique structural features and diverse biological activities make it a valuable tool for advancing modern medicine.
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